3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine
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Overview
Description
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound that features a unique fusion of a dihydrobenzo[b][1,4]dioxin moiety with a triazolopyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves the following steps:
Formation of the Dihydrobenzo[b][1,4]dioxin Moiety: This can be achieved by the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Construction of the Triazolopyridine Ring: This involves the cyclization of appropriate precursors, such as hydrazines and nitriles, under acidic or basic conditions.
Coupling of the Two Moieties: The final step involves the coupling of the dihydrobenzo[b][1,4]dioxin moiety with the triazolopyridine ring, typically using palladium-catalyzed cross-coupling reactions or other suitable coupling methodologies.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines.
Scientific Research Applications
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound is studied for its potential use in organic electronics and as a building block for novel materials with unique electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in various synthetic transformations.
Mechanism of Action
The mechanism of action of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways such as the Wnt/β-catenin pathway, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole: Similar in structure but with a pyrazole ring instead of a triazolopyridine ring.
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridine: Contains an imidazo[1,2-a]pyridine ring instead of a triazolopyridine ring.
Uniqueness
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine is unique due to its specific ring fusion, which
Properties
CAS No. |
62052-20-4 |
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Molecular Formula |
C13H10N4O2 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)triazolo[4,5-b]pyridine |
InChI |
InChI=1S/C13H10N4O2/c1-2-10-13(14-5-1)17(16-15-10)9-3-4-11-12(8-9)19-7-6-18-11/h1-5,8H,6-7H2 |
InChI Key |
BSUABUGTTZRSKH-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3C4=C(C=CC=N4)N=N3 |
Origin of Product |
United States |
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